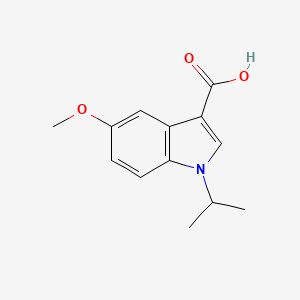

1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-propan-2-ylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(2)14-7-11(13(15)16)10-6-9(17-3)4-5-12(10)14/h4-8H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVUJVZZBGSUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux in methanol .

Chemical Reactions Analysis

1-Isopropyl-5-methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Condensation: This compound can participate in condensation reactions with amines or other nucleophiles to form amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-5-methoxy-1H-indole-3-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown it can inhibit tumor growth in vitro, making it a candidate for further development as an anticancer agent. For instance, it has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways, which is beneficial in treating conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests a valuable role in anti-inflammatory therapies.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives, including this compound. It has been found to protect neuronal cells from oxidative stress and neurotoxicity, indicating potential applications in treating neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex indole derivatives. Its unique substituents allow for diverse chemical reactions, including electrophilic substitutions and cyclization reactions, which are valuable in developing new pharmaceutical compounds .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of this compound, various cancer cell lines were treated with the compound. Results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly in breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Case Study 2: Neuroprotection Against Oxidative Stress

A recent investigation focused on the neuroprotective effects of this compound against hydrogen peroxide-induced oxidative stress in neuronal cell lines. The results showed that it significantly reduced cell death and lipid peroxidation levels compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among indole-carboxylic acid derivatives lie in substituent positions and functional groups, which influence physicochemical properties and biological activity:

Physicochemical and Functional Insights

- Lipophilicity: The isopropyl group in the target compound likely increases membrane permeability compared to methyl (e.g., 1-Methyl-1H-indole-5-carboxylic acid) or polar substituents (e.g., cyclopentylamino).

- Electronic Effects: Methoxy groups (as in the target and Indomethacin) donate electron density, altering reactivity and binding affinity.

- Carboxylic Acid Position : C-3 carboxylic acids (target, 7-Methoxy-1H-indole-3-carboxylic acid) are common in bioactive molecules, while C-2 or C-5 variants (e.g., Indomethacin’s acetic acid at C-3) may influence solubility and target engagement.

Biological Activity

1-Isopropyl-5-methoxy-1H-indole-3-carboxylic acid (IMICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

IMICA has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C12H15NO3

- CAS Number: 885525-18-8

The biological activity of IMICA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Neuroprotection: IMICA exhibits neuroprotective effects by modulating oxidative stress and inflammatory pathways. It has been shown to prevent cell death caused by neurotoxic agents such as amyloid-beta (Aβ) peptides.

- Antioxidant Activity: The compound acts as a free radical scavenger, mitigating oxidative damage in neuronal cells.

- MAO-B Inhibition: IMICA has demonstrated inhibitory activity against monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases like Parkinson's.

Neuroprotective Effects

Case studies have highlighted the neuroprotective potential of IMICA. In vitro studies using SH-SY5Y neuroblastoma cells showed that IMICA could significantly reduce cell death induced by oxidative stress and Aβ toxicity.

| Study | Cell Line | Treatment | Result |

|---|---|---|---|

| SH-SY5Y | IMICA | Reduced cell death by 60% under oxidative stress conditions. | |

| Primary Neurons | IMICA | Full protection against Aβ-mediated damage. |

Antimicrobial Activity

IMICA also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for antibiotic development.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Escherichia coli | 5.00 µg/mL |

| Candida albicans | 4.50 µg/mL |

Research Findings

Recent studies have further elucidated the biological activities of IMICA:

- Neuroprotective Mechanism:

- MAO-B Inhibition:

- Antioxidant Properties:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of indole derivatives typically involves multi-step reactions. For example, starting with a base indole scaffold (e.g., 5-methoxyindole-3-carboxylic acid), introduce substituents like isopropyl groups via alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized using Design of Experiments (DoE) to maximize yield and purity. For instance, acetic acid reflux with sodium acetate is a common method for introducing functional groups in indole systems .

- Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm regiochemistry of substitution (e.g., isopropyl at position 1, methoxy at position 5) using H and C NMR. Compare chemical shifts with similar indole derivatives (e.g., 6-methoxyindole-3-carboxylic acid) .

- HPLC-MS : Assess purity (>95%) and molecular weight (calculated: 247.27 g/mol). Use reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for optimal resolution .

- FTIR : Verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. How should stability studies be designed to evaluate this compound under various storage conditions?

- Methodology : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify degradation products (e.g., demethylation of methoxy groups or hydrolysis of the carboxylic acid moiety). Store the compound in airtight containers at -20°C, protected from light and moisture .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for indole-3-carboxylic acid derivatives?

- Methodology :

- Dose-Response Studies : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target Validation : Use siRNA or CRISPR to confirm target specificity in cellular assays.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 5-methoxyindole-2-carboxylate esters) to isolate substituent-specific effects .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding modes. Focus on the carboxylic acid group’s role in hydrogen bonding and the isopropyl group’s hydrophobic interactions.

- MD Simulations : Run 100-ns simulations to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental approaches are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodology :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing isopropyl with cyclopentyl or altering methoxy positioning).

- Functional Assays : Test analogs in enzyme inhibition (e.g., COX-2) or receptor-binding assays (e.g., serotonin receptors). Correlate activity trends with steric/electronic properties using QSAR models .

Q. How can researchers address the lack of thermodynamic data (e.g., melting point, solubility) for this compound?

- Methodology :

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis.

- Solubility Profiling : Perform shake-flask studies in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).

- Predictive Tools : Apply Hansen solubility parameters or COSMO-RS for theoretical estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.